molecular formula C10H11NO B121554 5-Methoxy-2-methylindole CAS No. 1076-74-0

5-Methoxy-2-methylindole

Cat. No.: B121554
CAS No.: 1076-74-0
M. Wt: 161.2 g/mol
InChI Key: VSWGLJOQFUMFOQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylindole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a white crystalline solid that is soluble in common organic solvents such as ethanol and dimethyl sulfoxide. It is relatively stable at room temperature but should be protected from light and air to prevent decomposition and oxidation .

Mechanism of Action

Target of Action

5-Methoxy-2-methylindole (5MeO2MeIn) is an indole derivative that has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the immune response by producing hypochlorous acid from hydrogen peroxide and chloride anion .

Mode of Action

It is known that 5meo2mein inhibits the chlorinating activity of mpo, potentially by binding to the active site of the enzyme and preventing the formation of hypochlorous acid .

Biochemical Pathways

5MeO2MeIn is involved in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis . Arylacetic acids are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting the production of prostaglandins, which are mediators of inflammation .

Pharmacokinetics

It is known that the compound is used as a reactant in various chemical reactions, including the preparation of indolylquinoxalines, alkylindoles, and arylacetic acids .

Result of Action

In the context of jellyfish polyps, 5MeO2MeIn has been shown to induce strobilation, a process by which polyps transform into juvenile medusae . This process is triggered by the exposure of polyps to 5MeO2MeIn, resulting in the formation of ephyrae, the juvenile stage of medusae .

Action Environment

The action of 5MeO2MeIn can be influenced by environmental factors. For instance, in the case of jellyfish polyps, the concentration of 5MeO2MeIn and the duration of exposure can significantly affect the rate of strobilation . Specifically, exposure to 0.7–1.25 µM 5MeO2MeIn for 4 hours has been found to be a viable and efficient alternative to cooling to induce strobilation in polyps .

Safety and Hazards

5-Methoxy-2-methylindole is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-methylindole plays a crucial role in biochemical reactions, particularly as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme found in neutrophils and monocytes that produces hypochlorous acid from hydrogen peroxide and chloride ions during the immune response. By inhibiting MPO, this compound can reduce the production of hypochlorous acid, thereby modulating inflammatory responses . Additionally, this compound is involved in the metabolic synthesis of arylacetic acid, which has anti-inflammatory properties .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been used to induce strobilation in jellyfish polyps, a process where polyps transform into juvenile medusae. This compound triggers strobilation by interacting with cellular signaling pathways that regulate the development and differentiation of polyps . Furthermore, this compound’s inhibitory effect on MPO can impact cell signaling pathways involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with myeloperoxidase (MPO). By binding to MPO, this compound inhibits the enzyme’s chlorinating activity, reducing the production of hypochlorous acid . This inhibition can modulate inflammatory responses and protect cells from oxidative damage. Additionally, this compound’s role in the metabolic synthesis of arylacetic acid involves its participation in enzymatic reactions that produce anti-inflammatory compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, when used to induce strobilation in jellyfish polyps, the compound’s effectiveness and the survival rates of the resulting ephyrae can vary depending on the concentration and duration of exposure . Higher concentrations of this compound have been associated with increased deformities and lower survival rates of ephyrae . These temporal effects highlight the importance of optimizing dosage and exposure conditions in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. In studies involving jellyfish polyps, varying concentrations of this compound have been used to induce strobilation. Higher concentrations have been associated with increased deformities and lower survival rates of ephyrae, while lower concentrations have shown more favorable outcomes . These findings suggest that careful dosage optimization is crucial to achieving desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that produce arylacetic acid, an anti-inflammatory compound . The compound’s interaction with enzymes in these pathways facilitates the synthesis of arylacetic acid, which can modulate inflammatory responses. Additionally, this compound’s role as an MPO inhibitor can influence metabolic flux and metabolite levels by reducing the production of hypochlorous acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell . These localization patterns can influence the compound’s effectiveness in modulating biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-2-methylindole can be synthesized through various methods. One common method involves the reaction of 2-methylindole with methoxy reagents under specific conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium acetate as a catalyst in arylation reactions and enantioselective Friedel-Crafts alkylations are some of the methods employed for its synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2-methylindole’s unique combination of methoxy and methyl groups enhances its reactivity in electrophilic substitution reactions and its potential as a versatile intermediate in organic synthesis. Its ability to inhibit MPO and its applications in inducing strobilation in jellyfish polyps further distinguish it from other indole derivatives .

Properties

IUPAC Name

5-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWGLJOQFUMFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148115
Record name 5-Methoxy-2-methylindole
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-74-0
Record name 5-Methoxy-2-methylindole
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Record name 5-Methoxy-2-methylindole
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Record name 5-Methoxy-2-methylindole
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Record name 5-Methoxy-2-methylindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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